molecular formula C16H22F2N2O3 B7678844 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea

Katalognummer: B7678844
Molekulargewicht: 328.35 g/mol
InChI-Schlüssel: TZHIBOQZMWRSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea, also known as DFMO, is a small molecule inhibitor that has been shown to have potential in treating various diseases including cancer, trypanosomiasis, and neuroblastoma.

Wirkmechanismus

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea works by inhibiting the activity of ODC, which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is often observed in cancer cells. By reducing polyamine levels, this compound can inhibit cancer cell growth. In addition, this compound can inhibit the growth of Trypanosoma brucei by reducing the levels of polyamines, which are essential for its survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can reduce the levels of polyamines, which are essential for cancer cell growth and proliferation. In addition, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea in lab experiments is its specificity for ODC inhibition. This compound does not inhibit other enzymes involved in polyamine biosynthesis, which can reduce off-target effects. However, one limitation of using this compound is its short half-life, which can limit its effectiveness in vivo. In addition, this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

For 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea research include exploring its potential in combination therapy and developing more potent and selective ODC inhibitors.

Synthesemethoden

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea can be synthesized through a multi-step process starting from 2-(difluoromethoxy)benzaldehyde and 4-hydroxycyclohexylamine. The final step involves the reaction of the intermediate with isocyanate, resulting in the formation of this compound. The purity of the compound can be confirmed through analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Wissenschaftliche Forschungsanwendungen

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea has been extensively studied for its potential in treating various diseases. In cancer research, this compound has been shown to inhibit the activity of ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is often observed in cancer cells. By inhibiting ODC, this compound can reduce polyamine levels and inhibit cancer cell growth.
This compound has also been studied for its potential in treating trypanosomiasis, a parasitic disease caused by Trypanosoma brucei. This compound can inhibit the growth of the parasite by reducing the levels of polyamines, which are essential for its survival. In addition, this compound has been shown to have potential in treating neuroblastoma, a type of cancer that affects the nervous system.

Eigenschaften

IUPAC Name

1-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3/c17-15(18)23-14-4-2-1-3-11(14)9-10-19-16(22)20-12-5-7-13(21)8-6-12/h1-4,12-13,15,21H,5-10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHIBOQZMWRSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2OC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.